molecular formula C9H9NO5 B034941 Dimethyl 5-hydroxypyridine-3,4-dicarboxylate CAS No. 19804-07-0

Dimethyl 5-hydroxypyridine-3,4-dicarboxylate

Cat. No. B034941
CAS RN: 19804-07-0
M. Wt: 211.17 g/mol
InChI Key: KIURMFAVIJKWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-hydroxypyridine-3,4-dicarboxylate (DMHPD) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHPD is a pyridine derivative that possesses two carboxylate groups and a hydroxyl group. It is synthesized through a multistep process that involves the reaction of 3,4-dihydroxypyridine with dimethyl sulfate. DMHPD has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in research.

Mechanism Of Action

Dimethyl 5-hydroxypyridine-3,4-dicarboxylate exerts its biochemical and physiological effects through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby exhibiting antioxidant properties. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines and to suppress the activation of nuclear factor kappa B (NF-κB), thereby exhibiting anti-inflammatory properties. Additionally, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.

Biochemical And Physiological Effects

Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to protect against oxidative stress, inflammation, and neurotoxicity. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been shown to improve cognitive function and to enhance the survival of dopaminergic neurons. Additionally, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate is also readily available and can be obtained from commercial sources. However, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on Dimethyl 5-hydroxypyridine-3,4-dicarboxylate. One area of research is the development of more efficient synthesis methods for Dimethyl 5-hydroxypyridine-3,4-dicarboxylate. Another area of research is the investigation of the potential use of Dimethyl 5-hydroxypyridine-3,4-dicarboxylate in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, further research is needed to elucidate the mechanisms of action of Dimethyl 5-hydroxypyridine-3,4-dicarboxylate and to identify potential targets for its therapeutic use.

Scientific Research Applications

Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been investigated for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

properties

CAS RN

19804-07-0

Product Name

Dimethyl 5-hydroxypyridine-3,4-dicarboxylate

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

dimethyl 5-hydroxypyridine-3,4-dicarboxylate

InChI

InChI=1S/C9H9NO5/c1-14-8(12)5-3-10-4-6(11)7(5)9(13)15-2/h3-4,11H,1-2H3

InChI Key

KIURMFAVIJKWTQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=CC(=C1C(=O)OC)O

Canonical SMILES

COC(=O)C1=CN=CC(=C1C(=O)OC)O

synonyms

DIMETHYL 5-HYDROXYPYRIDINE-3,4-DICARBOXYLATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl fumarate (781 mg; 1.1 eq.) was added to 5-ethoxyoxazole (557.3 mg; 4.9 mmol), and the mixture was reacted at 120° C. for 1.5 hours. The reaction residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane 2:1), to give crude crystals of the title compound. Yield: 730 mg (70.2%). The crude crystals were recrystallized from dichloromethane-hexane, to give colorless plates.
Quantity
781 mg
Type
reactant
Reaction Step One
Quantity
557.3 mg
Type
reactant
Reaction Step One

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